molecular formula C20H31N3O B10902426 N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10902426
M. Wt: 329.5 g/mol
InChI Key: HLBOHNHOLHSXNH-UHFFFAOYSA-N
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Description

N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with propyl bromide to form 1-(1-adamantyl)propylamine. This intermediate is further reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced amines, and substituted pyrazole compounds.

Scientific Research Applications

N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N4-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with a modified adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane backbone.

Uniqueness

N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of the adamantyl group with the pyrazole ring. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C20H31N3O/c1-5-17(21-19(24)18-12(2)22-23(4)13(18)3)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-17H,5-11H2,1-4H3,(H,21,24)

InChI Key

HLBOHNHOLHSXNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(N(N=C4C)C)C

Origin of Product

United States

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